1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
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Overview
Description
1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various industrial and scientific applications due to its unique properties.
Preparation Methods
The synthesis of 1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of 1H,1H,7H-Perfluoroheptyl alcohol with 2,2,3,3,4,4,4-heptafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles. Common reagents include amines and alcohols.
Hydrolysis: In the presence of water or aqueous bases, the carbonate group can be hydrolyzed to form the corresponding alcohols and carbon dioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of fluorinated polymers and surfactants.
Biology: The compound is used in the modification of biomolecules to enhance their stability and hydrophobicity. It is also employed in the development of fluorinated probes for imaging applications.
Medicine: In the pharmaceutical industry, it is used to modify drug molecules to improve their bioavailability and stability. It is also explored for use in drug delivery systems.
Mechanism of Action
The mechanism of action of 1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is primarily based on its ability to interact with other molecules through hydrophobic interactions and hydrogen bonding. The presence of multiple fluorine atoms increases the compound’s hydrophobicity, allowing it to form stable interactions with hydrophobic surfaces and molecules. This property is particularly useful in applications where water repellency and chemical resistance are desired .
Comparison with Similar Compounds
1H,1H,7H-Perfluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can be compared with other similar fluorinated compounds, such as:
1H,1H,7H-Dodecafluoroheptyl methacrylate: This compound is used in the synthesis of fluorinated polymers and has similar hydrophobic properties.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Used as an intermediate in organic synthesis, it shares similar chemical stability and hydrophobicity.
1H,1H,7H-Perfluoroheptyl methacrylate: Known for its use in coatings and adhesives, this compound also exhibits excellent chemical resistance and low surface energy.
The uniqueness of this compound lies in its specific combination of fluorinated groups, which provides a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C12H5F19O3 |
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Molecular Weight |
558.13 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C12H5F19O3/c13-3(14)7(19,20)10(25,26)11(27,28)8(21,22)5(15,16)1-33-4(32)34-2-6(17,18)9(23,24)12(29,30)31/h3H,1-2H2 |
InChI Key |
QWUOOPDUNZJVRY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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